
Physical and chemical characteristics of Ethyl 5-
bromo-2-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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(trifluoromethoxy)benzoate

Cat. No.: B1418083 Get Quote

An In-depth Technical Guide to Ethyl 5-bromo-2-
(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester of significant

interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring

a bromine atom and a trifluoromethoxy group on the benzene ring, imparts distinct

physicochemical properties that make it a valuable building block in the synthesis of complex

organic molecules. The presence of the bromine atom provides a reactive handle for various

cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability,

lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive

overview of the physical and chemical characteristics of Ethyl 5-bromo-2-
(trifluoromethoxy)benzoate, its synthesis, and its reactivity, offering a critical resource for

researchers in drug discovery and development.

Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of Ethyl 5-bromo-2-
(trifluoromethoxy)benzoate is essential for its effective use in research and synthesis. Key
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properties are summarized in the table below.

Property Value Source

CAS Number 773135-66-3 [1]

Molecular Formula C₁₀H₈BrF₃O₃ [1]

Molecular Weight 313.07 g/mol [1]

Appearance White to off-white solid
Inferred from related

compounds

Boiling Point Not available

Melting Point Not available

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and tetrahydrofuran.

Insoluble in water.

Inferred from structure

Density Not available

Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 5-bromo-2-
(trifluoromethoxy)benzoate. While a complete set of experimental spectra is not readily

available in the public domain, a predicted profile based on the analysis of its constituent

functional groups and related structures is presented below.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and

the aromatic protons.

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4

ppm, coupled to the methylene protons. A quartet corresponding to the methylene protons

(CH₂) is anticipated around δ 4.4 ppm, coupled to the methyl protons.
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Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet

in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will

be influenced by the electronic effects of the bromo, trifluoromethoxy, and ethyl ester

substituents.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Ethyl Group: The methyl carbon (CH₃) is expected to resonate around δ 14 ppm, and the

methylene carbon (CH₂-O) around δ 62 ppm.

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 115-150

ppm. The carbon attached to the bromine atom will be significantly influenced by the

halogen's electronegativity and will likely appear in the lower end of this range. The carbon

bearing the trifluoromethoxy group and the carbon of the ester carbonyl group will be

deshielded and appear at the higher end of the aromatic region.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in

the range of δ 164-168 ppm.[2][3]

¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The

trifluoromethoxy group (-OCF₃) will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical

shift is sensitive to the electronic environment and is typically found in the range of -56 to -60

ppm relative to CFCl₃.[4]

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

[5][6]

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester

group will be present in the 1250-1000 cm⁻¹ region.[5][6]
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C-F Stretch (Trifluoromethoxy): Strong absorption bands due to the C-F stretching vibrations

are expected in the 1200-1000 cm⁻¹ region.

Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and

M+2⁺) of nearly equal intensity, separated by two mass units, which is a distinctive isotopic

signature of bromine.[7]

Synthesis and Reactivity
Synthesis
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is typically synthesized from its corresponding

carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid

The precursor acid can be prepared through the bromination of 2-(trifluoromethoxy)benzoic

acid. Given that the trifluoromethoxy group is ortho,para-directing and the carboxylic acid is

meta-directing, direct bromination of 2-(trifluoromethoxy)benzoic acid would likely lead to a

mixture of isomers. A more regioselective synthesis might involve the Sandmeyer reaction of 5-

amino-2-(trifluoromethoxy)benzoic acid.

Step 2: Esterification

The final step is the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol.

This can be achieved through several standard methods:

Fischer Esterification: Reaction with an excess of ethanol in the presence of a strong acid

catalyst such as sulfuric acid or p-toluenesulfonic acid, typically with heating.
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Reaction with Thionyl Chloride: Conversion of the carboxylic acid to the more reactive acid

chloride using thionyl chloride, followed by reaction with ethanol in the presence of a base

like pyridine.

Carbodiimide-mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide

(DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic

acid for reaction with ethanol.

Precursor Synthesis

Esterification

2-(Trifluoromethoxy)benzoic Acid

Bromination

5-Bromo-2-(trifluoromethoxy)benzoic Acid

Esterification
(e.g., Fischer)

Ethanol

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Click to download full resolution via product page

Caption: Key reactivity pathways for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate.

Safety and Handling
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As with any chemical, proper safety precautions should be taken when handling Ethyl 5-
bromo-2-(trifluoromethoxy)benzoate. It is recommended to handle this compound in a well-

ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the

supplier.

Conclusion
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a valuable and versatile building block for

organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its

unique combination of a reactive bromine handle and a metabolically robust trifluoromethoxy

group makes it an attractive starting material for the synthesis of a wide range of complex

molecules. This guide has provided a comprehensive overview of its known and predicted

physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, offering a

foundational resource for researchers utilizing this important chemical intermediate. As more

research is conducted with this compound, a more complete experimental dataset will

undoubtedly become available, further enhancing its utility in scientific discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. parchem.com [parchem.com]

2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in
19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

5. chem.libretexts.org [chem.libretexts.org]

6. orgchemboulder.com [orgchemboulder.com]

7. youtube.com [youtube.com]

To cite this document: BenchChem. [Physical and chemical characteristics of Ethyl 5-bromo-
2-(trifluoromethoxy)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418083#physical-and-chemical-characteristics-of-
ethyl-5-bromo-2-trifluoromethoxy-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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